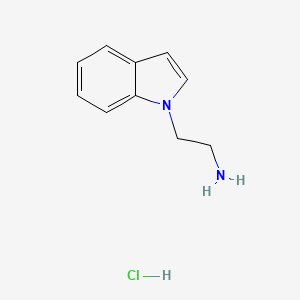

2-(1H-Indol-1-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-indol-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNBCHJJMKWATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indole Ethylamine Pharmacophore: Comparative Analysis of C3- and N1-Aminoethyl Derivatives

Topic: Biological Activity of N-Aminoethyl Indole Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The indole ring system is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant synthetic pharmaceuticals.[1][2] While the term "N-aminoethyl indole" is often colloquially conflated with the C3-substituted tryptamine backbone (the structural basis of serotonin, melatonin, and sumatriptan), strict chemical nomenclature refers to N1-substituted (1-aminoethyl) derivatives.

This technical guide analyzes the biological activity of both scaffolds. It contrasts the classical GPCR-targeting efficacy of the C3-tryptamine lineage with the emerging utility of N1-aminoethyl derivatives in kinase inhibition, metabolic stabilization, and multi-target drug design.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Logic

The "Distance Rule" and Receptor Recognition

The biological activity of indole ethylamines is governed principally by the spatial relationship between the aromatic indole core (hydrophobic pi-stacking domain) and the basic amine nitrogen (protonated cation domain).

-

C3-Aminoethyl (Tryptamines):

-

Mechanism: This is the endogenous template. The ethyl bridge places the amine

5.9–6.2 Å from the aromatic center, perfectly spanning the Aspartate-Phenylalanine gap in the orthosteric binding pocket of 5-HT receptors. -

Key Modification: Substitutions at C5 (hydroxyl/methoxy) drastically increase affinity for 5-HT receptors (e.g., Serotonin, Melatonin). Rigidification of the ethyl chain (e.g., into a cyclopropyl or pyrrolidine ring) restricts conformational freedom, often enhancing selectivity.

-

-

N1-Aminoethyl (1-Substituted Indoles):

-

Mechanism: Direct alkylation of the indole nitrogen (N1) alters the electronic density of the pyrrole ring and removes the H-bond donor capability of the NH group.

-

Pharmacological Shift: N1-substitution typically reduces affinity for 5-HT1A receptors (which require N1-H hydrogen bonding) but can maintain or enhance affinity for 5-HT2A/2C receptors or Sigma-1 receptors.

-

Kinase Inhibition: N1-aminoethyl tails are increasingly used as "solubilizing tails" that protrude into the solvent-exposed regions of kinase ATP-binding pockets (e.g., in PKC or CDK inhibitors), improving oral bioavailability.

-

Comparative SAR Table

| Feature | C3-Aminoethyl (Tryptamine) | N1-Aminoethyl (1-Substituted) |

| Primary Target | GPCRs (5-HT, Melatonin, TAAR) | Kinases, Sigma Receptors, 5-HT2 (Antagonists) |

| Binding Mode | Orthosteric agonist (mimics 5-HT) | Allosteric modulator or ATP-competitive inhibitor |

| Metabolic Stability | Vulnerable to MAO-A degradation | Resistant to MAO; N1-substitution blocks glucuronidation |

| Key Example | Sumatriptan (Migraine), Psilocybin | 5-HT6 Antagonists (e.g., Idalopirdine analogs) |

| Electronic Effect | Indole acts as electron donor | N1-alkyl group acts as weak electron donor (+I) |

Part 2: Signaling Pathways & Mechanism of Action

The following diagram illustrates the divergent signaling cascades activated by these derivatives. C3-derivatives typically drive G-protein signaling, while N1-derivatives often act as antagonists or kinase inhibitors.

Figure 1: Divergent pharmacological pathways of C3- vs. N1-substituted indole derivatives.

Part 3: Experimental Protocols

To validate the biological activity of these derivatives, two distinct workflows are required: Synthesis (to ensure regiospecificity) and Radioligand Binding (to determine affinity).

Synthesis of N1-(2-Aminoethyl) Indole (N-Alkylation)

Unlike the C3-tryptamine synthesis (which uses oxalyl chloride), N1-substitution requires basic conditions to deprotonate the indole nitrogen.

Reagents: Indole, NaH (60% dispersion), N-(2-bromoethyl)phthalimide, Hydrazine hydrate, DMF.

-

Deprotonation: Dissolve indole (1.0 eq) in anhydrous DMF under

atmosphere. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until -

Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in DMF dropwise. Allow to warm to room temperature and stir for 4-6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The N-alkylated product is usually less polar than the starting indole.

-

-

Deprotection: Quench with water, extract with EtOAc, and concentrate. Redissolve the intermediate in EtOH and add Hydrazine hydrate (3.0 eq). Reflux for 2 hours to cleave the phthalimide group.

-

Purification: Filter the phthalhydrazide precipitate. Acidify filtrate (HCl), wash with ether, then basify (NaOH) and extract the free amine into DCM.

5-HT2A Radioligand Binding Assay

Standard protocol to determine

Materials:

-

Membrane preparation: HEK-293 cells stable expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Antagonist) or -

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

.

Workflow:

-

Preparation: Dilute test compounds (10 concentrations,

to -

Incubation: Mix 50 µL membrane suspension (20 µg protein), 25 µL radioligand (1 nM final), and 25 µL test compound.

-

Equilibrium: Incubate at 37°C for 60 minutes in the dark.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression. Convert to

Part 4: Therapeutic Applications & Future Directions

Oncology: The N1 Advantage

Recent studies highlight N1-aminoethyl indoles as potent Tubulin Polymerization Inhibitors . The N1-substitution sterically hinders metabolic degradation, allowing the molecule to persist longer in the tumor microenvironment.

-

Mechanism:[1][3][4] Binding to the Colchicine site of tubulin.

-

Data: Derivatives showing

nM against MCF-7 breast cancer lines [1].

CNS Disorders: Polypharmacology

The "Indole Ethylamine" scaffold is evolving from "dirty drugs" (non-selective) to designed polypharmacology.

-

Dual 5-HT/Sigma Ligands: C3-tryptamines with bulky N-substitutions (e.g., N-benzyl) show dual affinity for 5-HT1A and Sigma-1 receptors, offering potential for depression with cognitive dysfunction.

References

-

Zhang, W., et al. (2022). "Synthesis and biological evaluation of N-substituted indole derivatives as potential anti-inflammatory and antioxidant agents." Chemical Biodiversity. Link

-

Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Psilocybin." ACS Chemical Neuroscience. Link

-

De Sa Alves, F. R., et al. (2009). "From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'."[1][2][5] Mini-Reviews in Medicinal Chemistry. Link

-

Glennon, R. A., et al. (1992). "1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin."[6] Journal of Medicinal Chemistry. Link

-

MedChemExpress. (2024). "Tryptamine: Mechanism of Action & Protocol."[4] Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 1-Substituted Indoles: A Guide to N-Functionalization Building Blocks

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 500 FDA-approved drugs and clinical candidates. While C3-functionalization is electronically favored, N1-substitution (1-position) is the critical lever for modulating lipophilicity (

This guide moves beyond basic textbook synthesis. It addresses the practical challenges of N-functionalization—specifically the competition between N-alkylation and C-alkylation—and provides validated protocols for introducing complex building blocks using classical nucleophilic substitution, Phase Transfer Catalysis (PTC), and Transition Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig/Ullmann).

Mechanistic Grounding: The N1 vs. C3 Selectivity Challenge

The indole nitrogen is an ambient nucleophile. The pyrrole ring is electron-rich, rendering the C3 position highly nucleophilic. However, the N-H bond (

-

The Challenge: Under neutral conditions, electrophiles attack C3. To achieve N1-substitution, the nitrogen must be deprotonated to form the indolate anion.

-

The Solution (HSAB Theory):

-

N-Alkylation (Hard-Hard): Favored by "hard" counter-ions (Na

, K -

C-Alkylation (Soft-Soft): Favored by "soft" counter-ions (Mg

, Zn

-

Visualization: Regioselectivity Decision Logic

Figure 1: Decision logic for controlling regioselectivity in indole alkylation based on Hard-Soft Acid-Base (HSAB) principles.

Protocol A: Classical Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl bromides, and simple aliphatic chains.

The use of Sodium Hydride (NaH) in DMF is the "gold standard" for irreversible deprotonation. However, safety and exotherm control are paramount when scaling.

Validated Workflow

-

Preparation: Charge an oven-dried flask with Indole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Cryogenic Control: Cool solution to

. The exotherm during deprotonation can degrade sensitive substrates. -

Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

-

Critical Checkpoint: Wait for

evolution to cease (approx. 30 mins).[1] The solution usually turns yellow/red, indicating indolate formation.

-

-

Addition: Add the electrophile (Alkyl Halide, 1.1 equiv) dropwise at

. -

Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

-

Quench: Careful addition of sat.

(aq) to destroy excess hydride.

Why this works: The high dielectric constant of DMF dissociates the Na-Indolate ion pair, maximizing the nucleophilicity of the nitrogen atom.

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

Best for: Aryl iodides, bromides, and heteroaryl halides that cannot undergo

Classical Ullmann coupling required harsh conditions (

The Catalyst System[2][3][4][5][6][7][8][9]

-

Ligand: DMEDA (trans-N,N'-dimethyl-1,2-cyclohexanediamine) or 1,10-Phenanthroline.

-

Base:

(Tribasic Potassium Phosphate).

Validated Workflow

-

Degassing (Crucial): Oxygen oxidizes active Cu(I) to inactive Cu(II). All solvents (Toluene or Dioxane) must be sparged with Argon for 15 mins.

-

Assembly: In a glovebox or under Argon stream, combine:

-

Ligand Addition: Add DMEDA (10-20 mol%) via syringe.

-

Thermal Activation: Seal tube and heat to

for 12-24 hours. -

Workup: Filter through a celite pad (removes copper salts) and concentrate.

Mechanism Insight: The diamine ligand prevents the aggregation of Copper species and increases the solubility of the inorganic base, facilitating the deprotonation step in the catalytic cycle.

Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Sterically hindered aryl halides, aryl chlorides, or substrates sensitive to the high temperatures of Ullmann coupling.

While Copper is robust, Palladium offers higher turnover numbers (TON) and works with cheaper aryl chlorides if the right ligand is used.

Visualization: The Catalytic Cycle

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for Indole N-Arylation.

Strategic Ligand Selection

For indoles, standard phosphines (

-

Old Generation: BINAP (Good, but limited).

-

New Generation: t-BuXPhos or BrettPhos . These ligands facilitate the difficult reductive elimination step involving the electron-rich indole nitrogen.

Comparative Analysis of Methodologies

The following table summarizes experimental data to guide your choice of building block synthesis.

| Parameter | Classical Alkylation ( | Cu-Catalyzed (Ullmann) | Pd-Catalyzed (Buchwald) |

| Primary Electrophile | Alkyl Halides ( | Aryl Iodides ( | Aryl Chlorides/Triflates ( |

| Key Reagent | NaH / DMF | CuI / DMEDA | Pd(OAc) |

| Temperature | |||

| Cost | Low | Low | High (Ligands/Pd) |

| O | Low (Moisture sensitive) | High | Very High |

| Selectivity Risk | C3-Alkylation (if Mg/Zn used) | N-Selectivity is excellent | N-Selectivity is excellent |

References

-

Buchwald-Hartwig N-Arylation: Old, D. W.; Harris, M. C.; Buchwald, S. L.[4][5] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2000 , 2(10), 1403–1406.[5] Link

-

Copper-Catalyzed Coupling: Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(39), 11684–11688. Link

-

Regioselectivity Reviews: Bandini, M.; Eichholzer, A. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 2009 , 48(51), 9608–9644. Link

-

Phase Transfer Catalysis: Maji, M.; et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water." The Journal of Organic Chemistry, 2022 , 87, 5603–5616.[6] Link

-

Ligand Effects: Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

Methodological & Application

Protocol for iso-Pictet-Spengler reaction with N-substituted tryptamines

Application Note: Protocol for the Spiro-Pictet-Spengler Reaction of N-Substituted Tryptamines

Scope and Definitions

Critical Nomenclature Clarification:

In the context of indole alkaloid synthesis, the term "iso-Pictet-Spengler" is frequently subject to nomenclature conflation. It formally refers to the reaction of isotryptamines (indole-2-ethylamines) to yield tetrahydro-

This protocol details the Spiro-Pictet-Spengler reaction , which diverts the classical pathway (C2 attack) toward the kinetic C3 attack, generating the privileged spiroindoline scaffold. This core is essential in the synthesis of Aspidosperma, Strychnos, and Mitragyna alkaloids (e.g., mitragynine pseudoindoxyl).

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Mechanistic Principles & Selectivity

The reaction of N-substituted tryptamines with aldehydes proceeds via an iminium ion intermediate.[1][2] The outcome is dictated by the competition between two nucleophilic sites on the indole ring:

-

C2-Attack (Thermodynamic): Leads to the standard 1,2,3,4-tetrahydro-

-carboline (TH -

C3-Attack (Kinetic/Iso-Pathway): Leads to the spiroindolenine intermediate. In standard conditions, this intermediate undergoes a 1,2-migration (Wagner-Meerwein rearrangement) to fuse into the TH

C. However, by tuning the N-substituent, solvent, and acid catalyst, the spiroindolenine can be trapped or stabilized.

Mechanistic Bifurcation Diagram

Caption: Divergence of the Pictet-Spengler reaction. Path B (Green) represents the Spiro-Pictet-Spengler "iso-pathway" targeted in this protocol.

Experimental Protocol

This protocol describes the synthesis of a spiro[indoline-3,4'-piperidine] derivative using an N-protected tryptamine.

Materials & Reagents

-

Substrate:

-Benzyltryptamine or -

Electrophile: Benzaldehyde (or derivative) (1.2 equiv).

-

Catalyst: Trifluoroacetic acid (TFA) for racemic; Chiral Phosphoric Acid (CPA) for asymmetric.

-

Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

-

Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Methodology

1. Preparation of the Iminium Precursor

-

In a flame-dried round-bottom flask under Argon atmosphere, dissolve the N-substituted tryptamine (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M).

-

Add activated 4Å Molecular Sieves (200 mg).

-

Add the aldehyde (1.2 mmol) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak and formation of the imine.

-

Note: If the imine is unstable, proceed immediately to Step 2 (One-pot procedure).

-

2. Acid-Catalyzed Cyclization (The Critical Step)

-

Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). Low temperature favors the kinetic C3 spiro-cyclization.[3]

-

Add the acid catalyst:

-

For Racemic Spiro-PS: Add TFA (2.0 equiv) dropwise.

-

For Asymmetric Spiro-PS: Add Chiral Phosphoric Acid (e.g., (R)-TRIP, 5-10 mol%) dissolved in minimum Toluene.

-

-

Stir at -78 °C for 4 hours, then allow to warm slowly to -20 °C over 12 hours.

-

Checkpoint: Do not allow to warm to RT immediately, as this promotes the rearrangement of the spiroindolenine to the

-carboline.

-

3. Trapping/Stabilization (If required)

-

If the target is the spiroindolenine (imine form), quench immediately with basic workup.

-

If the target is the spiroindoline (amine form), add a reducing agent (e.g., NaBH3CN, 2.0 equiv) at -20 °C to reduce the iminium functionality of the spiro-ring, preventing rearrangement.

4. Workup and Purification

-

Quench the reaction with saturated aqueous NaHCO3 at 0 °C.

-

Extract with EtOAc (3 x 15 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexanes/EtOAc (gradient). Spiro compounds often elute after the corresponding unreacted tryptamine but before any rearranged

-carboline byproduct.

-

Optimization & Troubleshooting Guide

The following table summarizes how to tune reaction conditions to favor the "Iso/Spiro" product over the standard

| Variable | Condition for Spiro-PS (Iso) | Condition for Standard PS | Mechanistic Rationale |

| Temperature | Low (-78 °C to -20 °C) | High (RT to Reflux) | C3 attack is kinetically controlled; C2 attack/migration is thermodynamic. |

| Solvent | Non-polar (Toluene, Benzene) | Polar Protic (MeOH, H2O) | Non-polar solvents destabilize the charged transition state of the rearrangement. |

| Acid Strength | Weak/Moderate (pKa ~1-3) | Strong (HCl, Superacids) | Strong acids accelerate the Wagner-Meerwein rearrangement to the |

| N-Substituent | Electron-withdrawing (Tosyl, Boc) | Electron-donating (Alkyl, H) | EWGs on |

| Indole-N ( | Methyl/Alkyl | Hydrogen |

References

-

Original Pictet-Spengler Discovery: Pictet, A., & Spengler, T. (1911).[2][3][4] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

-

Catalytic Asymmetric Pictet-Spengler (Key Protocol): Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[3][5][6] Journal of the American Chemical Society, 128(4), 1086–1087. Link

-

Spiroindolenine Mechanism & Trapping: Bailey, P. D., et al. (1993). The mechanism of the Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Iso-Pictet-Spengler Ligation (Nomenclature Context): Agarwal, P., et al. (2013). The iso-Pictet-Spengler reaction: A versatile method for the synthesis of tetrahydro-γ-carbolines. Bioconjugate Chemistry, 24(6). Link

-

Recent Advances in Spiro-PS: Zheng, C., & You, S.-L. (2018). Unified Mechanistic Understandings of Pictet-Spengler Reactions. Chem, 4(8), 1952-1966. Link

Sources

- 1. Pictet-Spengler_reaction [chemeurope.com]

- 2. The Pictet-Spengler Reaction [ebrary.net]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Using 1-(2-aminoethyl)indole as a scaffold for 5-HT2c receptor agonists

Application Note: 1-(2-Aminoethyl)indole (Isotryptamine) Scaffolds for 5-HT2C Receptor Agonists

Part 1: Introduction & Scientific Rationale

The Scaffold: Isotryptamine vs. Tryptamine

The 5-HT2C receptor is a validated therapeutic target for obesity, obsessive-compulsive disorder (OCD), and epilepsy. However, developing agonists is plagued by the "Selectivity Paradox": achieving efficacy at 5-HT2C without activating 5-HT2A (hallucinogenic potential) or 5-HT2B (valvulopathy risk).

While the endogenous ligand serotonin (5-HT) and most classical agonists utilize a tryptamine scaffold (ethylamine chain at C3), 1-(2-aminoethyl)indole , also known as Isotryptamine , represents a distinct bioisosteric scaffold where the ethylamine chain is transposed to the indole nitrogen (N1).[1]

Why this Scaffold?

-

Vector Exploration: The N1-vector directs the basic amine into a distinct region of the orthosteric binding pocket, potentially engaging unique residues (e.g., Asp3.32) with a different trajectory than C3-tryptamines.

-

Metabolic Stability: The N1-substitution blocks the indole nitrogen, preventing N-glucuronidation, a common clearance pathway for tryptamines.

-

Selectivity Potential: Early SAR (Structure-Activity Relationship) studies, such as those by Bos et al., demonstrated that substituted isotryptamines can achieve significant selectivity for 5-HT2C over 5-HT2A, a critical safety requirement.

Part 2: Chemical Synthesis Protocols

Two primary routes are recommended. Method A is for rapid scaffold generation. Method B is for high-purity library synthesis avoiding polymerization.

Method A: Direct N-Alkylation (Phase Transfer Catalysis)

Best for: Rapid generation of the core scaffold.

-

Reagents: Indole (1.0 eq), 2-Chloroethylamine hydrochloride (1.2 eq), KOH (4.0 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%).

-

Solvent: DMSO or DMF.

-

Procedure:

-

Dissolve Indole in DMSO. Add powdered KOH and stir for 30 min at room temperature (RT) to generate the indolyl anion.

-

Add TBAHS and 2-Chloroethylamine HCl.

-

Heat to 60°C for 4-6 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate (3x).

-

Purification: The primary amine is polar. Acid/Base extraction is recommended (Extract into 1M HCl, wash organics, basify aqueous layer, re-extract).

-

Method B: The "Propylene Oxide" Route (Chiral Optimization)

Best for: Synthesizing high-affinity alpha-methyl derivatives (e.g., (S)-2-(indol-1-yl)-1-methylethylamine).

This route, adapted from Bos et al. (J. Med. Chem. 1997), introduces a chiral center on the ethyl chain, often required for nanomolar potency.

Caption: Step-wise synthesis of alpha-methyl isotryptamines via epoxide ring opening.

Part 3: Functional Pharmacology (In Vitro)

Binding affinity (

Protocol: FLIPR Calcium Flux Assay

The 5-HT2C receptor couples to

Materials:

-

Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (INI isoform, non-edited).

-

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Controls:

Step-by-Step Procedure:

-

Plating: Seed cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

-

Compound Preparation: Prepare 10-point serial dilutions of the isotryptamine scaffold in HBSS buffer.

-

Measurement: Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

-

Injection: Record baseline fluorescence for 10s. Inject 10 µL of compound. Record fluorescence for 180s.

-

Data Analysis: Calculate

. Fit to a 4-parameter logistic equation to determine

Data Presentation Template:

| Compound ID | R1 (Indole) | Side Chain | h5-HT2C | Efficacy (% 5-HT) | h5-HT2A | Selectivity Ratio (2A/2C) |

| Scaffold | H | Ethylamine | >10,000 | N/A | >10,000 | - |

| Lead A | 5-Fluoro | 45 | 85% | 850 | 19x | |

| Lead B | 5-Chloro | 12 | 92% | 150 | 12.5x | |

| Lorcaserin | (Ref) | (Ref) | 9 | 100% | 180 | 20x |

Part 4: Signaling Pathway & Mechanism

To validate that your scaffold acts as a true agonist, you must map the signal transduction.

Caption: The Gq-coupled signal transduction pathway activated by 5-HT2C agonists.

Part 5: Critical Selectivity Screening (Safety)

The viability of an isotryptamine scaffold depends entirely on its selectivity profile.

-

5-HT2B Counter-Screen:

-

Risk: Agonism at 5-HT2B causes cardiac valvulopathy (mitogenic effect on valvular interstitial cells).

-

Threshold: Lead compounds must show >100-fold selectivity (2C vs 2B) or zero efficacy at 5-HT2B.

-

-

5-HT2A Counter-Screen:

-

Risk: Agonism causes hallucinations/psychotomimesis.

-

Threshold: >10-fold selectivity is the minimum acceptable industry standard.

-

Expert Insight: N1-substitution often reduces affinity for 5-HT1A compared to C3-tryptamines, which is advantageous for reducing presynaptic autoreceptor feedback, potentially enhancing the net serotonergic output in specific circuits.

References

-

Bos, M., et al. (1997). Novel Agonists of 5HT2C Receptors.[1][5][8][13] Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)-1-methylethylamines. Journal of Medicinal Chemistry, 40(17), 2762–2769.[5]

-

IUPHAR/BPS Guide to Pharmacology. 5-HT2C Receptor Physiology and Pharmacology.

-

Jensen, A. A., et al. (2010). The 5-HT2A, 5-HT2B and 5-HT2C Acetylcholine-Binding Protein Crystal Structures: A Retrospective Analysis of Serotonin Receptor Structure-Function Relationships.

-

Thomsen, W., et al. (2005). Functional assays for screening GPCR targets.[14] Current Opinion in Biotechnology.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel agonists of 5HT2C receptors. Synthesis and biological evaluation of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines. Improved therapeutics for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isoDMT - Wikipedia [en.wikipedia.org]

- 7. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. innoprot.com [innoprot.com]

Application Notes & Protocols for the Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Derivatives

Abstract

The 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuropsychiatric properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of these valuable derivatives. We will explore key synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Tetrahydropyrazino[1,2-a]indole Core

The fusion of an indole ring with a tetrahydropyrazine ring creates the 1,2,3,4-tetrahydropyrazino[1,2-a]indole system. This tricyclic structure is a cornerstone in medicinal chemistry due to its versatile biological profile.[5] Derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent activity and low toxicity.[6][7] Furthermore, this scaffold has been investigated for its potential in treating neuropsychiatric disorders by acting as ligands for serotonin receptors (e.g., 5HT2C) and in cancer therapy, where certain analogs have demonstrated cytotoxicity against breast cancer cell lines.[1][8]

The synthetic accessibility and the possibility of introducing a variety of functional groups at different positions of the scaffold make it an attractive target for the development of new therapeutic agents. This guide focuses on the most robust and widely adopted synthetic methodologies to access this important class of molecules.

Key Synthetic Strategies

The construction of the tetrahydropyrazino[1,2-a]indole ring system is primarily achieved through intramolecular cyclization reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction: A Classic and Powerful Approach

The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis and a highly effective method for preparing the tetrahydropyrazino[1,2-a]indole core.[9] The reaction involves the condensation of a β-arylethylamine (here, an N-ethylamine-indole derivative) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich indole ring.[9]

Causality Behind the Method: The success of this reaction hinges on the nucleophilicity of the C2 or C3 position of the indole ring and the generation of a sufficiently electrophilic iminium ion intermediate under acidic conditions.[9] The use of Lewis acids like BF₃·OEt₂ or gold(I) catalysts can enhance the electrophilicity of the intermediate, often leading to higher yields and milder reaction conditions.[1][2] Microwave irradiation has also been employed to reduce reaction times significantly.[2]

Caption: General mechanism of the Pictet-Spengler reaction.

Benzotriazole-Mediated Synthesis: A Versatile Alternative

A highly versatile method developed by the Katritzky group utilizes benzotriazole as a synthetic auxiliary.[10][11] This approach involves a one-pot condensation of an N-ethylamine-indole, formaldehyde, and benzotriazole to form a stable intermediate. The benzotriazolyl group acts as an excellent leaving group, which can be readily displaced by a wide range of nucleophiles (e.g., Grignard reagents, hydrides, cyanide), allowing for the introduction of diverse substituents at the C1 position of the final product.[10]

Causality Behind the Method: This strategy leverages the unique properties of benzotriazole as a "synthetic handle." It facilitates the initial C-C bond formation under mild conditions and then serves as a stable activating group for subsequent nucleophilic substitution, providing a modular approach to a library of C1-substituted derivatives.

Caption: Workflow of the benzotriazole-mediated synthesis.

Reductive Amination and Subsequent Cyclization

Reductive amination is a robust method for forming C-N bonds and can be adapted for the synthesis of the target scaffold.[12] The process typically begins with the reductive amination of an indole-2-carboxaldehyde derivative with a suitable amine. The resulting secondary amine can then undergo an intramolecular cyclization to form the pyrazino ring.

Causality Behind the Method: This two-step sequence separates the initial amine formation from the final ring closure. The choice of reducing agent is critical for the first step; mild reagents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure without reducing the starting aldehyde. The subsequent cyclization is often promoted by heat or a catalyst.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate laboratory technique, should yield the desired products.

Protocol 1: Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole via Pictet-Spengler Reaction

This protocol is adapted from methodologies that utilize a Lewis acid-catalyzed Pictet-Spengler reaction.[2]

Materials:

-

2-(3-Methyl-1H-indol-1-yl)ethanamine

-

Aqueous Formaldehyde (37%)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 2-(3-methyl-1H-indol-1-yl)ethanamine (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add aqueous formaldehyde (1.2 mmol, 1.2 eq).

-

Catalyst Addition: Stir the mixture for 15 minutes, then add BF₃·OEt₂ (1.2 mmol, 1.2 eq) dropwise. The reaction mixture may change color.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Protocol 2: Synthesis of 2-Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles via Benzotriazole Method

This protocol is based on the work of Katritzky et al.[10][11]

Part A: Synthesis of the Benzotriazole Intermediate

-

Initial Condensation: In a round-bottom flask, combine 2-(3-methyl-1H-indol-1-yl)ethanamine (1.0 mmol), benzotriazole (1.1 mmol), and aqueous formaldehyde (1.2 mmol) in ethanol (15 mL).

-

Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate will likely form.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. The yield is typically high (often >90%).[10]

Part B: Nucleophilic Substitution

-

Reaction Setup: Suspend the benzotriazole intermediate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.

-

Nucleophile Addition: Add the desired nucleophile. For example, for reduction to the 2-methyl derivative, add sodium borohydride (NaBH₄, 2.0 mmol) in portions at 0 °C. For other substitutions, a Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 mmol) can be added.

-

Reaction Progression: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction carefully with water (for NaBH₄) or saturated ammonium chloride solution (for Grignard).

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Characterization Data

Accurate characterization is essential for confirming the identity and purity of the synthesized derivatives.

| Technique | Expected Observations for the 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Core |

| ¹H NMR | Indole Protons: Aromatic signals typically in the range of δ 7.0-7.6 ppm. |

| Pyrazine Ring Protons: Aliphatic signals for the CH₂ groups of the tetrahydropyrazine ring, usually between δ 2.8-4.5 ppm. The exact shifts depend on the substitution. | |

| ¹³C NMR | Indole Carbons: Aromatic carbons in the δ 110-140 ppm region. |

| Pyrazine Ring Carbons: Aliphatic carbons typically appear in the δ 40-60 ppm range. | |

| MS (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

Applications and Biological Activity

The versatility of the tetrahydropyrazino[1,2-a]indole scaffold is reflected in the broad range of biological activities reported for its derivatives.

| Derivative Type | Reported Biological Activity | Reference |

| Various substituted derivatives | Antibacterial (Gram-positive & Gram-negative) | [6][7] |

| C1-substituted derivatives | Antifungal (e.g., against Aspergillus fumigatus) | [13] |

| 1-Oxo-carboxamide analogs | Anti-breast cancer (TNBC cells) | [8] |

| N-substituted derivatives | 5-HT₂C receptor partial agonists | [1] |

| Dione derivatives | Antiviral (Flaviviridae, HCV) | [14] |

Conclusion

The synthetic routes outlined in this guide, particularly the Pictet-Spengler reaction and the benzotriazole-mediated approach, offer reliable and versatile pathways to the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core. These protocols provide a solid foundation for researchers to synthesize and explore novel derivatives of this pharmacologically significant scaffold. The continued investigation into this class of compounds holds considerable promise for the discovery of new therapeutic agents to address unmet medical needs in infectious diseases, oncology, and neurology.

References

-

Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]

-

Tiwari, R. K., et al. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Elsevier Ltd. [Link]

-

Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]

-

Science of Synthesis. (n.d.). 10.24.4 Product Subclass 4: Pyrazino[1,2-a]indoles and Related Benzo-Fused Ring Systems. ResearchGate. [https://www.researchgate.net/publication/289291136_10244_Product_Subclass_4_Pyrazino12-a]indoles_and_Related_Benzo-Fused_Ring_Systems]([Link])

-

Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. [Link]

-

Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ACS Publications. [Link]

-

ResearchGate. (n.d.). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. [Link]

-

Gribble, G. W. (2010). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 15(5), 3155–3175. [Link]

-

Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PubMed. [Link]

-

Dömling, A., et al. (2012). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Organic & Biomolecular Chemistry, 10(42), 8436–8444. [Link]

-

ResearchGate. (2025). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. [Link]

-

Gkeka, P., et al. (2024). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. Molecules, 29(15), 3501. [Link]

-

ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

-

Sharma, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 5, 100877. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Kwak, J. H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 515-520. [Link]

Sources

- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sgkgdcvinukonda.ac.in [sgkgdcvinukonda.ac.in]

- 8. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of N-Functionalized Indole Libraries for Drug Discovery

Executive Summary: The Indole Challenge

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core pharmacophore for over 14 FDA-approved drugs, including Sumatriptan (migraine), Ondansetron (antiemetic), and Osimertinib (EGFR inhibitor). While C3-functionalization utilizes the indole's inherent enamine-like nucleophilicity, N1-functionalization is critical for tuning lipophilicity (

This guide provides a validated, non-template workflow for synthesizing N-functionalized indole libraries. It moves beyond basic textbook reactions to address the specific challenges of high-throughput drug discovery: chemoselectivity (N1 vs. C3), functional group tolerance, and scalability.

Strategic Analysis: The Chemoselectivity Paradox

To successfully synthesize N-functionalized libraries, one must master the competition between the nitrogen (N1) and the carbon (C3) sites.

The Driver

The indole N-H bond has a

-

Neutral Conditions: The C3 position is the primary nucleophile (reacting with electrophiles via the

-system). -

Anionic Conditions: Upon deprotonation, the negative charge is delocalized, but the N1 site becomes the hard nucleophile, favoring reaction with hard electrophiles (alkyl halides) under charge control.

Decision Matrix for Synthetic Route Selection

The choice of method is dictated strictly by the nature of the electrophile.

Figure 1: Strategic Decision Tree for N-Functionalization. Select the protocol based on the hybridization of the electrophilic center.

Comparative Methodology

| Feature | Phase Transfer Catalysis (PTC) | Buchwald-Hartwig (Pd) | Aza-Michael Addition |

| Primary Bond | |||

| Key Reagent | Alkyl Halide + TBAB | Aryl Halide + Pd/Ligand | Enone/Acrylate |

| Base | KOH / NaOH (Aq/Org) | NaOtBu / | DBU / |

| Tolerance | High (insensitive to moisture) | Low (Air/Moisture sensitive) | Moderate |

| Library Suitability | Excellent (Cheap, Scalable) | Good (High structural value) | Good (Diversity) |

Detailed Experimental Protocols

Protocol A: Robust N-Alkylation via Phase Transfer Catalysis (PTC)

Best for: Building large libraries with simple alkyl chains or benzyl groups.

Why this works: PTC avoids the use of hazardous

Materials:

-

Substituted Indole (1.0 equiv)[1]

-

Tetrabutylammonium bromide (TBAB) (5 mol%)

-

Powdered KOH (3.0 equiv)

-

Solvent: Toluene or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

-

Charge: To a reaction vial, add Indole (0.5 mmol), TBAB (8 mg), and powdered KOH (84 mg).

-

Solvate: Add Toluene (2.0 mL). Stir at room temperature for 10 minutes. Observation: The mixture will be heterogeneous.

-

Addition: Add the Alkyl Halide (0.6 mmol) dropwise.

-

Reaction: Cap and stir vigorously at 60°C for 4-12 hours.

-

Note: Vigorous stirring is critical to maximize the interfacial surface area.

-

-

Workup (Library Scale):

-

Add water (2 mL) and EtOAc (2 mL).

-

Phase separate (liquid handler or manual).

-

Dry organic layer over

.[1] -

Concentrate and purify via prep-HPLC.

-

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Best for: Installing aromatic rings (drug-like complexity).

Why this works: Direct

Materials:

-

Indole (1.0 equiv)[1]

-

Aryl Bromide/Iodide (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: tBuXPhos (4 mol%) (Bulky biaryl phosphine)

-

Base:

(1.5 equiv) or -

Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Purge reaction vials with Nitrogen/Argon. Oxygen poisons the Pd(0) species.

-

Pre-complexation: In a separate vial, mix Pd source and Ligand in a small amount of solvent and stir for 5 mins to generate the active

species. -

Charge: Add Indole, Aryl Halide, and Base to the reaction vial.

-

Initiate: Add the pre-formed catalyst solution.

-

Reaction: Heat to 100°C for 12-18 hours.

-

Critical Control: Use a sealed vessel to prevent solvent evaporation at high temps.

-

-

Scavenging: For library synthesis, use a silica-thiol scavenger resin to remove residual Palladium before filtration.

Protocol C: Diversity-Oriented Aza-Michael Addition

Best for: Creating

Materials:

-

Indole (1.0 equiv)[1]

-

Michael Acceptor (Acrylonitrile, Methyl Acrylate) (1.5 equiv)

-

Base:

(1.0 equiv) or DBU (0.5 equiv) -

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Mix: Combine Indole and Base in MeCN (0.2 M concentration).

-

Add: Introduce the Michael Acceptor.

-

Reaction: Stir at 50-60°C.

-

Monitoring: Watch for C3-alkylation side products if the temperature is too high.

-

-

Quench: Dilute with water, extract with DCM.

-

Purification: These products often crystallize or can be purified via flash chromatography (Hexane/EtOAc).

Quality Control & Validation

For library validation, a random sampling of 10% of the library should undergo full characterization.

-

Regioselectivity Check (HMBC NMR):

-

N1-Product: Look for a correlation between the

protons and the Indole -

C3-Product: The

proton signal will disappear, and the

-

-

Purity:

by UV-Vis (254 nm) and ELSD.

References

-

BenchChem. Protocol for N-Alkylation of 7-Fluoro-1H-indole. (Accessed 2025).[1][5][6]

-

Maiti, S., et al. Recent Progress Concerning the N-Arylation of Indoles. PMC PubMed Central.

-

WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

-

RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole synthesis [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Removing unreacted indole from 1-(2-aminoethyl)indole reaction mixture

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of 1-(2-aminoethyl)indole, specifically with the removal of unreacted indole starting material. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted indole from my 1-(2-aminoethyl)indole product?

Residual starting materials can significantly impact downstream applications. For drug development professionals, even small amounts of unreacted indole can lead to misleading results in biological assays, interfere with crystallization processes, and create regulatory hurdles due to inconsistent product profiles. For researchers, achieving high purity is fundamental for accurate characterization (NMR, MS, etc.) and for ensuring that observed biological or chemical activity is solely attributable to the desired product.

Q2: What is the core scientific principle that allows for the separation of indole from 1-(2-aminoethyl)indole?

The separation hinges on the dramatic difference in the basicity of the two molecules.

-

1-(2-aminoethyl)indole possesses a primary aliphatic amine on its side chain. This group is basic and readily protonated by aqueous acids to form a water-soluble ammonium salt. The pKa of the conjugate acid of similar structures like tryptamine is around 9-10.[1]

-

Indole , in contrast, is a very weak base.[2] Its lone pair on the nitrogen is part of the aromatic π-system, making it unavailable for protonation under typical aqueous conditions. The pKa of its conjugate acid is approximately -3.6, meaning an extremely strong acid is required to protonate it.[2]

This difference allows for a straightforward separation using acid-base extraction, where the basic product is selectively moved into an aqueous layer, leaving the neutral indole impurity behind in an organic layer.[3][4]

Q3: My reaction is complete, but TLC analysis still shows a significant spot for indole. What went wrong?

This is a common issue. The alkylation of indole at the N-1 position often requires a strong base to first deprotonate the indole N-H (pKa ≈ 17-21).[2][5] If deprotonation is incomplete or if the electrophile is not reactive enough, a significant amount of the indole starting material will remain unreacted. Optimizing the base, solvent, and temperature of the initial N-alkylation reaction is key to driving the reaction to completion and minimizing this purification challenge from the outset.

Q4: Can I use distillation to separate the two compounds?

While technically possible, distillation is generally impractical and not recommended for this specific separation on a laboratory scale. Both indole (B.P. 253-254 °C) and 1-(2-aminoethyl)indole have high boiling points.[6] High-temperature distillation risks thermal decomposition of the product. Methods like acid-base extraction or column chromatography are far more efficient, safer, and effective at achieving high purity.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the most effective purification strategies.

Method 1: Acid-Base Extraction (Recommended Primary Method)

This technique leverages the difference in basicity and is the most efficient method for bulk removal of unreacted indole.

Scientific Principle: The basic amino group of 1-(2-aminoethyl)indole is protonated by a dilute acid (e.g., 1M HCl), forming a salt that is soluble in the aqueous phase. The neutral, non-basic indole remains in the organic phase. The layers are separated, and the product is recovered from the aqueous phase by basification and re-extraction.[4][7]

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Phase Separation: Allow the layers to separate completely. The protonated 1-(2-aminoethyl)indole is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).

-

Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat the acidic wash (steps 2-3) on the organic layer one or two more times, combining all aqueous extracts. The organic layer, now containing primarily unreacted indole and other non-basic impurities, can be set aside.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is >10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oily layer.

-

Product Re-extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of the organic solvent (e.g., ethyl acetate or DCM) and shake to extract the neutral product back into the organic phase.

-

Final Workup: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(2-aminoethyl)indole.

Caption: Workflow for purifying 1-(2-aminoethyl)indole via acid-base extraction.

| Problem | Potential Cause(s) | Solution(s) |

| Emulsion Formation | Vigorous shaking; presence of surfactants or fine particulates. | Add a small amount of brine to "break" the emulsion. Let the funnel stand for a longer period. Gentle swirling instead of vigorous shaking can help. |

| Poor Yield | Incomplete extraction; insufficient basification; product is somewhat water-soluble. | Perform additional extractions (3-4 washes) at each stage. Ensure pH is >10 during basification. Back-extract the final aqueous layer with fresh organic solvent. |

| Product Still Contains Indole | Insufficient acidic washes; pH of the acid wash was not low enough. | Increase the number of acidic washes. Ensure you are using at least 1M HCl. |

Method 2: Silica Gel Column Chromatography

This is an alternative or secondary purification method, ideal for removing trace impurities or when acid-base extraction is not feasible.

Scientific Principle: Separation is based on polarity. Silica gel is a very polar stationary phase. 1-(2-aminoethyl)indole, with its basic amine, is significantly more polar than indole. Therefore, indole will elute from the column much faster (higher Rf value), while the product will be retained more strongly and elute later.[8][9]

-

Select Eluent: Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). For basic compounds like this product, adding 0.5-1% triethylamine (TEA) to the eluent system is crucial to prevent peak tailing on the acidic silica gel.[10] Aim for an Rf of ~0.2-0.3 for the product spot.

-

Pack the Column: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Carefully load the sample onto the top of the silica bed.

-

Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

-

Combine and Evaporate: Once the fractions containing the pure product are identified, combine them and remove the solvent under reduced pressure.

| Problem | Potential Cause(s) | Solution(s) |

| Product Tailing / Streaking on TLC/Column | The basic amine is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your eluent system to neutralize the acidic sites on the silica.[10] |

| Co-elution of Product and Indole | The chosen eluent system is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane:EtOAc ratio). A gradient elution, starting with low polarity and gradually increasing, can also improve separation. |

| Product Won't Elute from Column | The eluent system is not polar enough. The product is irreversibly bound to the silica. | Gradually increase the polarity of the eluent (e.g., add methanol to the EtOAc). If the product is stuck, consider using a less acidic stationary phase like neutral alumina. |

Method 3: Recrystallization

This method is best suited for final polishing when the product is already of moderate purity (>90%) and is a solid.

Scientific Principle: Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[11][12] The ideal solvent will dissolve the 1-(2-aminoethyl)indole when hot but not when cold. The indole impurity, being present in a smaller amount, should ideally remain in the cold solvent (the mother liquor) after the desired product has crystallized.[13]

-

Solvent Selection: Test small amounts of your product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[14] Common solvent systems for indole derivatives include ethanol/water or hexane/ethyl acetate mixtures.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves completely.[15]

-

Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Allow the crystals to air dry or dry them in a vacuum oven.

Physicochemical Data Summary

The selection of an appropriate purification strategy is guided by the distinct properties of the compounds involved.

| Property | Indole | 1-(2-aminoethyl)indole (Tryptamine) | Rationale for Separation |

| Molar Mass | 117.15 g/mol [2] | 160.22 g/mol [16] | N/A for these methods. |

| Melting Point | 52-54 °C[6] | ~118 °C[16] | A large difference may aid in purification by recrystallization. |

| Basicity (pKa of Conjugate Acid) | ~ -3.6[2] | ~ 9-10[1] | Primary basis for separation. The amine is easily protonated; indole is not. |

| Acidity (pKa of N-H) | ~17[5] | N/A (amine is more relevant) | Indole's weak acidity is generally not exploited for this separation. |

| Solubility (Water) | Sparingly soluble (0.19 g/100 mL)[2][17] | Sparingly soluble as free base; salt is water-soluble[1] | Key for Acid-Base Extraction. Protonation renders the product water-soluble. |

| Solubility (Organic Solvents) | Soluble in ether, EtOAc, benzene, etc.[17][18] | Soluble in most organic solvents[1] | Allows for the use of an organic phase in extractions and chromatography. |

References

-

Molecules. Indole. [Link]

-

Chaudhary, P. et al. (2015). Synthesis and Chemistry of Indole. ResearchGate. [Link]

-

Wikipedia. Indole. [Link]

-

Solubility of Things. Indole. [Link]

-

Chemcess. Indole: Properties, Reactions, Production And Uses. [Link]

-

Grokipedia. Indole. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubChem. Indole. [Link]

-

RSC Publishing. On the positional and orientational order of water and methanol around indole. [Link]

-

ResearchGate. How can residues of indole be removed from a reaction mixture without using column chromatography?[Link]

-

PMC. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. [Link]

-

University of Toronto. Experiment 2: Recrystallization. [Link]

-

University of Colorado Boulder. Acid-Base Extraction. [Link]

-

Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors. [Link]

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

-

PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

-

PrepChem.com. Preparation of tryptamine. [Link]

-

YouTube. Acid-Base Extraction Tutorial. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

MDPI. Purification of Indole Contained in Wash Oil. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines. [Link]

-

Mettler Toledo. Recrystallization Guide. [Link]

- Google Patents.

-

ResearchGate. Optimised expression and purification of recombinant human indoleamine 2,3-dioxygenase. [Link]

-

Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

University of Tartu. pKa values bases. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

Taylor & Francis Online. Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole. [Link]

-

Veeprho. Tryptamine Impurities and Related Compound. [Link]

-

Wikipedia. Tryptamine. [Link]

-

PubMed. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2. [Link]

-

University of Regina. pKa Values of Some Piperazines. [Link]

-

FooDB. Showing Compound Tryptamine. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. magritek.com [magritek.com]

- 5. Indole [quimicaorganica.org]

- 6. Indole | 120-72-9 [chemicalbook.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. mt.com [mt.com]

- 13. rubingroup.org [rubingroup.org]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Tryptamine - Wikipedia [en.wikipedia.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. chemcess.com [chemcess.com]

Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts

Welcome to the technical support center for the purification of hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, dry amine hydrochloride salts. The inherent affinity of these salts for atmospheric moisture can lead to a host of issues, from inaccurate weighing and poor crystallinity to downstream reaction failures.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these common laboratory hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My amine hydrochloride salt remains a sticky or oily solid after isolation. How can I induce crystallization?

This is a common issue, often arising from residual solvent or the presence of impurities that inhibit crystal lattice formation.

-

Expert Insight: The "stickiness" is frequently due to the presence of water, which the hygroscopic salt readily absorbs from the atmosphere.[1] Your primary goal is to rigorously exclude water from your system.

-

Troubleshooting Steps:

-

Solvent Trituration: Try triturating the crude product with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes. This can help remove non-polar impurities and may induce crystallization.

-

Recrystallization from a Mixed-Solvent System: If a single solvent isn't effective, a mixed-solvent system is a powerful technique. Dissolve your salt in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy, indicating the onset of precipitation.[2] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled cooling process promotes the formation of well-defined crystals.[3]

-

Gaseous HCl Precipitation: For stubborn oils, dissolving the freebase of the amine in an anhydrous aprotic solvent (like diethyl ether or toluene) and then bubbling dry HCl gas through the solution can precipitate the hydrochloride salt directly, often in a crystalline form.[3][4][5]

-

Q2: My recrystallized amine hydrochloride salt is still wet and clumps together, even after vacuum filtration. What are the best drying methods?

Standard vacuum filtration is often insufficient to completely dry highly hygroscopic salts. Residual moisture will be readily absorbed from the air.[6]

-

Expert Insight: The key is to minimize the salt's exposure to atmospheric moisture at every step post-filtration.

-

Troubleshooting Steps:

-

Drying under High Vacuum: Place the filtered crystals in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂).[7] Apply a high vacuum and gently heat the desiccator with a heating mantle if the salt is thermally stable.

-

Azeotropic Drying: For particularly stubborn cases, azeotropic removal of water can be effective. This involves dissolving the salt in a suitable solvent (e.g., toluene) and then distilling off the solvent. The water will be removed as an azeotrope with the solvent. This technique is especially useful for larger scale operations.

-

Oven Drying: If the salt's decomposition temperature is sufficiently high, drying in a vacuum oven at a controlled temperature can be very effective.[8] It is crucial to first determine the thermal stability of your compound to avoid degradation.

-

Q3: I'm observing significant product loss during recrystallization. How can I improve my yield?

Product loss during recrystallization is often a result of using an inappropriate solvent or an excessive volume of solvent.

-

Expert Insight: The ideal recrystallization solvent is one in which your amine hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

-

Troubleshooting Steps:

-

Optimize Your Solvent System: Systematically screen different solvents and solvent mixtures to find the optimal balance of solubility. Common choices for amine hydrochloride salts include alcohols (ethanol, isopropanol) and their mixtures with ethers or esters.[2][9]

-

Use the Minimum Amount of Hot Solvent: Dissolve your crude salt in the absolute minimum amount of boiling or near-boiling solvent required for complete dissolution.[3] Using an excess will keep more of your product in solution upon cooling, thereby reducing the yield.

-

Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[3] Rapid cooling can lead to the formation of small, impure crystals.

-

Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, albeit less pure, crop by concentrating the mother liquor (the remaining solution) and cooling it again.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification of hygroscopic amine hydrochloride salts.

Q1: What makes amine hydrochloride salts hygroscopic?

Amine hydrochloride salts are the product of the reaction between a basic amine and hydrochloric acid.[3] The resulting salt has a high affinity for water molecules due to the strong ionic interactions between the positively charged ammonium ion and the negatively charged chloride ion, as well as the potential for hydrogen bonding. This "water-seeking" nature is the root of their hygroscopicity.[1]

Q2: How should I properly store purified hygroscopic amine hydrochloride salts?

Proper storage is critical to maintaining the purity and integrity of your hygroscopic salt.

-

Best Practices:

-

Store the salt in a tightly sealed container.

-

Place the container inside a desiccator containing a fresh desiccant.[8]

-

For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).

-

Q3: Can I use an acid/base extraction to purify my amine hydrochloride salt?

Yes, an acid/base extraction is a powerful technique for removing non-basic impurities.[3]

-

Workflow:

-

Dissolve the impure amine hydrochloride salt in water.

-

Make the aqueous solution basic (e.g., with NaOH) to convert the salt back to the freebase amine.[3]

-

Extract the freebase amine into an organic solvent like diethyl ether or dichloromethane.[10]

-

Wash the organic layer with brine to remove residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Re-form the hydrochloride salt by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).[11][12]

-

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Diethyl Ether)

This protocol is suitable for many common amine hydrochloride salts.

-

Place the crude, dry amine hydrochloride salt in a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the salt completely. Use a hot plate and a magnetic stirrer for efficient dissolution.

-

While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

-

Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the crystals thoroughly under high vacuum in a desiccator containing a suitable desiccant.

Protocol 2: Purification via Acid/Base Extraction

This protocol is effective for removing non-basic impurities.

-

Dissolve the impure amine hydrochloride salt in deionized water.

-

Cool the solution in an ice bath and slowly add a 1 M NaOH solution with stirring until the pH is greater than 10. This will precipitate the freebase amine.

-

Transfer the mixture to a separatory funnel and extract the freebase amine with three portions of diethyl ether.

-

Combine the organic extracts and wash them with one portion of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and cool the filtrate in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the amine hydrochloride salt is complete.

-

Collect the purified salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Data Presentation

Table 1: Comparison of Common Drying Agents for Hygroscopic Salts

| Drying Agent | Chemical Formula | Drying Capacity | Suitability | Cautions |

| Anhydrous Calcium Chloride | CaCl₂ | High | General purpose, good for neutral and basic compounds | Can form adducts with some compounds |

| Phosphorus Pentoxide | P₄O₁₀ | Very High | Excellent for very dry samples | Highly corrosive, reacts violently with water |

| Anhydrous Sodium Sulfate | Na₂SO₄ | Moderate | Good for pre-drying organic solutions | Can retain significant amounts of solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | High | Fast-acting, suitable for most organic solvents | Slightly acidic, may not be suitable for acid-sensitive compounds |

Visualizations

Caption: Decision workflow for selecting a purification method.

Sources

- 1. damprot.com [damprot.com]

- 2. researchgate.net [researchgate.net]

- 3. designer-drug.com [designer-drug.com]

- 4. echemi.com [echemi.com]

- 5. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]